molecular formula C14H22BrNO2 B271625 N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine

N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine

Katalognummer B271625
Molekulargewicht: 316.23 g/mol
InChI-Schlüssel: OLBJTQIVEDPKSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine, commonly known as BEB, is a chemical compound that has been widely used in scientific research. BEB is a derivative of benzylamine and is a potent agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is widely expressed in the brain and other tissues. It has been implicated in a variety of physiological and pathological processes, including drug addiction, mood disorders, and neurodegenerative diseases.

Wirkmechanismus

BEB is a potent agonist for N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of this compound by BEB leads to the activation of intracellular signaling pathways, including the cAMP signaling pathway. This results in the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects
BEB has been shown to have a variety of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of gene expression. BEB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

BEB has several advantages for use in lab experiments. It is a potent and selective agonist for N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine, which allows for the specific activation of this receptor. It is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also some limitations to the use of BEB in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. It also has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Zukünftige Richtungen

There are several future directions for research on BEB. One area of interest is the role of N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine in drug addiction and mood disorders. BEB has been shown to have effects on dopamine release and reward-related behaviors, which suggests that it may be a potential target for the treatment of addiction and mood disorders. Another area of interest is the role of this compound in neurodegenerative diseases. BEB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which suggests that it may be a potential therapeutic agent for these conditions. Finally, there is also interest in developing more potent and selective agonists for this compound, which could lead to the development of more effective therapeutic agents.

Synthesemethoden

The synthesis of BEB involves a multi-step process that starts with the reaction of 3-bromo-4-ethoxybenzaldehyde with n-butyl lithium to form a lithium enolate intermediate. This intermediate is then reacted with 3-bromo-1-chloropropane to form the corresponding alkylated product. The final step involves the reaction of the alkylated product with benzylamine to form BEB.

Wissenschaftliche Forschungsanwendungen

BEB has been used extensively in scientific research as a tool to study the function of N-(3-bromo-4-ethoxybenzyl)-N-(3-ethoxypropyl)amine. This compound has been implicated in a variety of physiological and pathological processes, including drug addiction, mood disorders, and neurodegenerative diseases. BEB has been shown to activate this compound in vitro and in vivo, and has been used to study the effects of this compound activation on various physiological processes.

Eigenschaften

Molekularformel

C14H22BrNO2

Molekulargewicht

316.23 g/mol

IUPAC-Name

N-[(3-bromo-4-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C14H22BrNO2/c1-3-17-9-5-8-16-11-12-6-7-14(18-4-2)13(15)10-12/h6-7,10,16H,3-5,8-9,11H2,1-2H3

InChI-Schlüssel

OLBJTQIVEDPKSW-UHFFFAOYSA-N

SMILES

CCOCCCNCC1=CC(=C(C=C1)OCC)Br

Kanonische SMILES

CCOCCCNCC1=CC(=C(C=C1)OCC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.